molecular formula C13H21NO3 B1672230 Isoetharine CAS No. 530-08-5

Isoetharine

Cat. No. B1672230
CAS RN: 530-08-5
M. Wt: 239.31 g/mol
InChI Key: HUYWAWARQUIQLE-UHFFFAOYSA-N
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Description

Isoetharine is a selective short-acting β2 adrenoreceptor agonist . It is often referred to as the “granddaughter of adrenalin” in the line of β2 agonists that provide quick relief for bronchospasm and asthma . It is a fast-acting bronchodilator used for emphysema, bronchitis, and asthma .


Synthesis Analysis

Isoetharine is a derivative of the parent molecule of catecholamines, called β-phenyl-ethyl-amine . The modification of this parent molecule has led to orally active adrenergic bronchodilators, long-acting β2-adrenergic agonists, COMT-resistant catecholamines, and isomerism-based increased potency in adrenergic agonists .


Molecular Structure Analysis

The chemical formula of Isoetharine is C13H21NO3 . It is a synthetic organic compound . The structure of Isoetharine can be represented in 2D and 3D formats .


Chemical Reactions Analysis

Isoetharine-induced bronchodilation occurs from an increased activity of adenyl cyclase, which augments the formation of cyclic AMP (cAMP) . Increased levels of cAMP result in the relaxation of bronchial smooth muscle, stimulation of ciliary activity, and potential improvement in capillary integrity .


Physical And Chemical Properties Analysis

Isoetharine is a catechol-like agent . The average weight of Isoetharine is 239.3107 and its monoisotopic weight is 239.152143543 . The distribution of β2-agonists like Isoetharine is closely related to their physical and chemical properties .

Safety And Hazards

Signs of Isoetharine overdose include tachycardia, palpitations, nausea, headache, and epinephrine-like side effects . Isoetharine inhalation is not approved for use in children younger than 12 years of age . If you experience any serious side effects such as an allergic reaction, chest pains, or an irregular heartbeat, you should stop using Isoetharine inhalation and seek emergency medical attention .

properties

IUPAC Name

4-[1-hydroxy-2-(propan-2-ylamino)butyl]benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-4-10(14-8(2)3)13(17)9-5-6-11(15)12(16)7-9/h5-8,10,13-17H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUYWAWARQUIQLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C1=CC(=C(C=C1)O)O)O)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9048560
Record name Isoetharine
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Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Isoetharine
Source Human Metabolome Database (HMDB)
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Solubility

Appreciable, 3.18e+00 g/L
Record name Isoetharine
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Mechanism of Action

The pharmacologic effects of isoetharine are attributable to stimulation through beta-adrenergic receptors of intracellular adenyl cyclase, the enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic AMP. Increased cyclic AMP levels are associated with relaxation of bronchial smooth muscle and inhibition of release of mediators of immediate hypersensitivity from cells, especially from mast cells.
Record name Isoetharine
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Product Name

Isoetharine

CAS RN

530-08-5, 79490-84-9
Record name Isoetharine
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Record name Isoetharine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00221
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Record name Isoetarine
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Record name Isoetharine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014366
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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